Sermorelin

Übersicht

Beschreibung

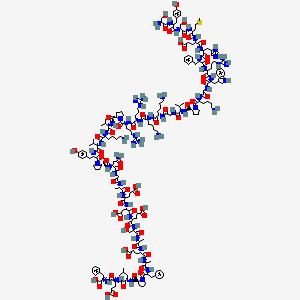

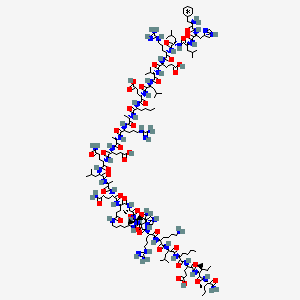

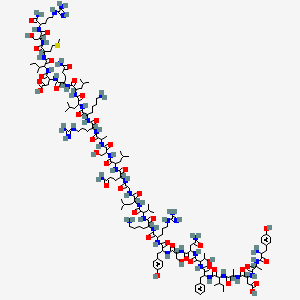

Sermorelin ist ein synthetisches Peptid, das die Wirkung des natürlich vorkommenden Wachstumshormon-freisetzenden Hormons nachahmt. Es besteht aus den ersten 29 Aminosäuren des endogenen Wachstumshormon-freisetzenden Hormons, was es zum kürzesten synthetischen Peptid macht, das die volle biologische Aktivität beibehält. This compound wird in erster Linie zur Stimulierung der Produktion und Freisetzung von Wachstumshormon aus der Hypophyse verwendet, was verschiedene Anwendungen in der Medizin und Forschung hat .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sermorelin wird durch Festphasenpeptidsynthese synthetisiert, ein Verfahren, das die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess umfasst die folgenden Schritte:

Anbindung der ersten Aminosäure: Die erste Aminosäure wird an einen festen Harzträger gebunden.

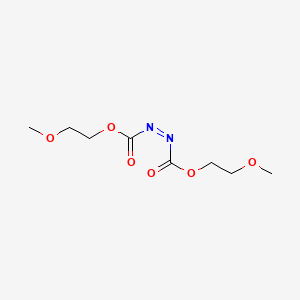

Entschützen und Kuppeln: Die Aminogruppe der gebundenen Aminosäure wird entschützt, und die nächste Aminosäure wird unter Verwendung eines Kupplungsreagens wie Dicyclohexylcarbodiimid daran gekoppelt.

Wiederholung: Die Schritte des Entschützens und Kuppelns werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie gereinigt

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Festphasenpeptidsynthese. Der Prozess ist automatisiert, um Konsistenz und Effizienz zu gewährleisten. Das synthetisierte Peptid wird anschließend strengen Qualitätskontrollmaßnahmen unterzogen, darunter Massenspektrometrie und Aminosäureanalyse, um seine Reinheit und Identität zu bestätigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sermorelin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest in this compound kann zu Methioninsulfoxid oxidiert werden.

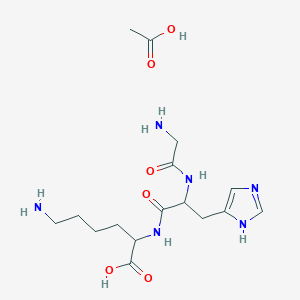

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste in this compound können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien

Hauptsächlich gebildete Produkte

Oxidation: Methioninsulfoxid.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen

Wissenschaftliche Forschungsanwendungen

Sermorelin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Wird zur Diagnose und Behandlung von Wachstumshormonmangel bei Kindern und Erwachsenen eingesetzt. .

Biologie: Wird zur Untersuchung der Regulation der Wachstumshormonsekretion und der Auswirkungen von Wachstumshormon auf verschiedene physiologische Prozesse verwendet

Chemie: Wird bei der Synthese von Peptidanaloga und der Untersuchung der Peptidchemie eingesetzt

Industrie: Wird bei der Entwicklung von Peptid-basierten Therapeutika und diagnostischen Mitteln eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Rezeptor für das Wachstumshormon-freisetzende Hormon auf der Vorderlappenhypophyse bindet. Diese Bindung stimuliert die Freisetzung von Wachstumshormon, das dann auf verschiedene Gewebe im Körper wirkt, um Wachstum und Stoffwechsel zu fördern. Das primäre molekulare Ziel von this compound ist der Rezeptor für das Wachstumshormon-freisetzende Hormon, und der beteiligte Signalweg umfasst die Aktivierung der Adenylatcyclase und die anschließende Erhöhung der zyklischen Adenosinmonophosphat-Spiegel .

Wirkmechanismus

Sermorelin exerts its effects by binding to the growth hormone-releasing hormone receptor on the anterior pituitary gland. This binding stimulates the release of growth hormone, which then acts on various tissues in the body to promote growth and metabolism. The primary molecular target of this compound is the growth hormone-releasing hormone receptor, and the pathway involved includes the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tesamorelin: Ein weiteres synthetisches Peptid, das die Freisetzung von Wachstumshormon stimuliert. .

CJC-1295: Ein synthetisches Peptid, das ebenfalls die Wachstumshormonfreisetzung stimuliert, aber im Vergleich zu Sermorelin eine längere Halbwertszeit hat

Einzigartigkeit von this compound

This compound ist einzigartig in seiner kürzeren Peptidsequenz, die es zum kürzesten synthetischen Peptid macht, das die volle biologische Aktivität beibehält. Diese Eigenschaft ermöglicht eine präzisere Steuerung seiner Wirkungen und reduziert das Risiko von Nebenwirkungen im Vergleich zu längeren Peptiden .

Eigenschaften

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWPRVFKDLAUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H246N44O42S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sermorelin binds to the growth hormone releasing hormone receptor and mimics native GRF in its ability to stimulate growth hormone secretion. | |

| Record name | Sermorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86168-78-7 | |

| Record name | Sermorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B1631998.png)